molecular formula C10H11NO3 B1405287 2-(Oxolan-2-yl)pyridine-4-carboxylic acid CAS No. 1822828-04-5

2-(Oxolan-2-yl)pyridine-4-carboxylic acid

Cat. No.: B1405287
CAS No.: 1822828-04-5
M. Wt: 193.2 g/mol
InChI Key: GFJLROCRRNBUIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Oxolan-2-yl)pyridine-4-carboxylic acid is an organic compound that features a tetrahydrofuran ring attached to an isonicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxolan-2-yl)pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of isonicotinic acid with tetrahydrofuran under specific conditions. For instance, isonicotinic acid can be treated with chlorosulphonic acid followed by heterogenization on silica to produce a sulfonic acid functionalized isonicotinic acid catalyst . This catalyst can then be used in further reactions to obtain the desired compound.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts, such as silica-supported sulfonic acid functionalized isonicotinic acid, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Oxolan-2-yl)pyridine-4-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups in the compound.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include chlorosulphonic acid, aldehydes, and hydrogenation catalysts. The reaction conditions vary depending on the desired product. For example, the conversion of 2-methylfuran to diesel fuel precursors involves acid-catalyzed C–C bond forming reactions followed by hydro-deoxygenation .

Major Products: The major products formed from the reactions of this compound include various condensation products such as 5,5-bis(5-methylfuran-2-yl)pentan-2-one and 2,4,4-tris(5-methylfuran-2-yl)pentan-1-ol .

Comparison with Similar Compounds

2-(Oxolan-2-yl)pyridine-4-carboxylic acid can be compared with other similar compounds, such as isonicotinic acid and its derivatives. Other similar compounds include furan derivatives, which are known for their wide range of biological and pharmacological activities .

Conclusion

This compound is a versatile compound with significant potential in various scientific research applications. Its unique structural properties and reactivity make it a valuable compound in the fields of chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2-(oxolan-2-yl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-10(13)7-3-4-11-8(6-7)9-2-1-5-14-9/h3-4,6,9H,1-2,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJLROCRRNBUIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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